molecular formula C17H16N2O3S B2965985 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2320889-45-8

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Katalognummer: B2965985
CAS-Nummer: 2320889-45-8
Molekulargewicht: 328.39
InChI-Schlüssel: QLPDPLRNHQEEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a recognized potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1) Source . It exhibits significant selectivity for JNK1 over the closely related isoforms JNK2 and JNK3, making it a valuable pharmacological tool for dissecting the specific roles of JNK1 in complex cellular signaling networks Source . The primary research value of this compound lies in its application to study JNK1-mediated pathways, which are central to cellular responses to stress, apoptosis, inflammation, and proliferation. Researchers utilize this inhibitor in mechanistic studies to explore its effects in models of neurodegenerative diseases, such as Alzheimer's disease, where JNK signaling is implicated in neuronal death, as well as in oncology research to investigate pathways controlling cancer cell survival and growth Source . By selectively inhibiting JNK1, this compound enables scientists to elucidate its distinct functions from other JNK isoforms and evaluate its potential as a therapeutic target in various pathological contexts.

Eigenschaften

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(11-3-4-13-15(8-11)23-10-19-13)18-9-17(21)6-1-2-14-12(17)5-7-22-14/h3-5,7-8,10,21H,1-2,6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPDPLRNHQEEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features a tetrahydrobenzofuran moiety linked to a benzo[d]thiazole structure via a carboxamide functional group. This unique structural arrangement is believed to contribute significantly to its pharmacological properties:

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : Approximately 318.39 g/mol

Synthesis

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves several steps including:

  • Formation of the tetrahydrobenzofuran core.
  • Introduction of the benzo[d]thiazole moiety.
  • Coupling reactions to form the final carboxamide structure.

This multi-step synthesis often utilizes techniques such as multicomponent reactions to enhance yield and efficiency .

Anti-inflammatory Effects

Compounds containing tetrahydrobenzofuran structures have been reported to exhibit significant anti-inflammatory properties. Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in various studies. It is believed to mitigate oxidative stress and neuronal injury in models of neurodegenerative diseases. The hydroxyl group in the structure may facilitate interactions with reactive oxygen species (ROS), leading to enhanced cellular protection .

Antimicrobial Activity

Preliminary studies suggest that N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide exhibits antimicrobial properties against a range of pathogens. The compound has shown effectiveness in inhibiting bacterial growth and could potentially serve as a lead for developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of tetrahydrobenzofuran derivatives demonstrated that compounds similar to N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide significantly reduced inflammation in animal models by downregulating COX and LOX expression .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that this compound could reduce cell death and promote survival through the activation of survival pathways mediated by growth factors .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX and LOX
NeuroprotectiveScavenging ROS and promoting cell survival
AntimicrobialInhibition of bacterial growth

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzo[d]thiazole-6-carboxamide Derivatives

2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (Compound 6)
  • Structure: Features a 2-amino substituent on the benzothiazole core and a 4-chlorophenyl group on the carboxamide nitrogen .
  • The 4-chlorophenyl group enhances lipophilicity compared to the target compound’s tetrahydrobenzofuran-methyl moiety.
2-Bromo-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (Compound 7)
  • Structure : Substituted with a 2-bromo group and 4-chlorophenyl carboxamide .
  • Higher molecular weight (~367 g/mol) compared to the target compound’s 328.4 g/mol.
  • Activity : Bromine may enhance metabolic stability but reduce solubility .
N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide
  • Structure : Contains a thiophene-substituted tetrahydro-2H-pyran group instead of tetrahydrobenzofuran .
  • Key Differences :
    • Thiophene vs. benzofuran : Thiophene’s sulfur atom increases lipophilicity but reduces hydrogen-bonding capacity.
    • Tetrahydro-2H-pyran introduces a six-membered oxygen ring, offering conformational flexibility absent in the target’s fused tetrahydrobenzofuran system.
  • Molecular Weight : 358.5 g/mol, higher than the target compound .

Carboxamide Derivatives with Heterocyclic Cores

N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
  • Structure : Combines a tetrahydrobenzo[b]thiophene core with an isoxazolecarboxamide group .
  • Key Differences :
    • Isoxazole ring (two heteroatoms) vs. benzothiazole : Alters electronic properties and dipole interactions.
    • 2-Chlorophenyl group increases lipophilicity but may reduce solubility.
  • Molecular Formula : C₁₉H₁₇ClN₄O₃S (MW: ~433 g/mol), significantly bulkier than the target compound .

Structural and Functional Analysis

Parameter Target Compound Compound 6 Compound 7 N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl) Analog
Core Structure Benzo[d]thiazole-6-carboxamide Benzo[d]thiazole-6-carboxamide Benzo[d]thiazole-6-carboxamide Benzo[d]thiazole-6-carboxamide
Substituents 4-Hydroxy-tetrahydrobenzofuran-methyl 2-Amino, 4-chlorophenyl 2-Bromo, 4-chlorophenyl 4-(Thiophen-2-yl)-tetrahydro-2H-pyran-methyl
Molecular Weight 328.4 g/mol ~320 g/mol ~367 g/mol 358.5 g/mol
Key Functional Groups Hydroxyl, tetrahydrobenzofuran Amino, chloro Bromo, chloro Thiophene, tetrahydro-2H-pyran
Potential Bioactivity Hsp90 inhibition (predicted) Kinase inhibition Kinase inhibition Unknown (structural analogy suggests kinase/Hsp90 targeting)
Synthetic Route Not detailed in evidence EDC/HOBt coupling CuBr₂-mediated bromination Not detailed

Research Findings and Implications

  • Activity Trends : Bromine substitution (Compound 7) may improve target affinity but reduce metabolic stability, whereas the target’s hydroxyl group balances hydrophilicity and binding .

Q & A

Q. What synthetic methodologies are commonly employed for preparing benzo[d]thiazole carboxamide derivatives?

Answer: Benzo[d]thiazole carboxamide derivatives are typically synthesized via multi-step reactions involving:

  • Cyclization strategies : For example, thiazole rings can be formed by reacting thiourea intermediates with α-halo ketones or esters under reflux conditions in polar solvents like ethanol or acetonitrile .
  • Amide coupling : Carboxamide groups are introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) between benzo[d]thiazole carboxylic acids and amine-containing fragments .
  • Functional group transformations : Substituents like hydroxy or methoxy groups on the tetrahydrobenzofuran ring may be introduced via nucleophilic substitution or oxidation-reduction sequences .

Q. Key Experimental Design Considerations :

  • Optimize reaction time and temperature to avoid side reactions (e.g., over-oxidation of tetrahydrobenzofuran).
  • Use NMR (1H/13C) and IR spectroscopy to confirm cyclization and amide bond formation .

Q. How can structural elucidation of this compound be performed to verify its regiochemistry?

Answer: Regiochemical confirmation requires:

  • 2D NMR techniques : HSQC and HMBC to correlate protons with adjacent carbons, particularly for distinguishing between isomers in the tetrahydrobenzofuran and thiazole rings .
  • X-ray crystallography : For unambiguous assignment of stereochemistry in the tetrahydrobenzofuran moiety .
  • Mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns indicative of the carboxamide group .

Q. Methodological Tip :

  • For compounds with fluorine substituents (common in analogs), 19F NMR can resolve ambiguities in substitution patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer: Initial screening should focus on:

  • Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) due to structural similarities to antitumor thiazole derivatives .
  • Enzyme inhibition studies : Target kinases or proteases, as benzothiazoles often modulate ATP-binding pockets .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Data Interpretation :

  • Compare IC50 values with positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically addressed?

Answer: Contradictions often arise from:

  • Solubility issues : Use DMSO/water mixtures or surfactants (e.g., Tween-80) to improve compound dispersion .
  • Off-target effects : Employ proteomic profiling (e.g., affinity chromatography with tagged compounds) to identify unintended interactions .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to assess rapid degradation in vitro .

Q. Advanced Validation :

  • Use CRISPR-Cas9 knockout models to confirm target specificity in cellular assays .

Q. What computational strategies can optimize the synthesis and activity of this compound?

Answer:

  • Reaction pathway modeling : Apply density functional theory (DFT) to predict transition states and optimize cyclization steps (e.g., tetrahydrobenzofuran ring closure) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to prioritize biological targets and guide SAR studies .
  • Machine learning : Train models on existing thiazole derivative datasets to predict reaction yields or toxicity .

Q. Case Study :

  • ICReDD’s integrated approach combines quantum mechanics/molecular mechanics (QM/MM) with high-throughput experimentation to reduce trial-and-error synthesis .

Q. How does the tetrahydrobenzofuran moiety influence reactivity in downstream derivatization?

Answer: The tetrahydrobenzofuran core exhibits:

  • Steric hindrance : Limits nucleophilic attack at the 4-hydroxy position, favoring substitutions at the methyl group or thiazole ring .
  • Oxidative susceptibility : The fused furan ring is prone to epoxidation or ring-opening under strong acidic/basic conditions, requiring protective groups (e.g., silyl ethers) during functionalization .

Q. Experimental Design :

  • Use mild reagents (e.g., TEMPO for controlled oxidations) and monitor reactions via TLC/LC-MS to track intermediates .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow chemistry : Enhances control over exothermic reactions (e.g., cyclizations) and improves yield reproducibility .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, catalyst loading) to reduce batch variability .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. Example :

  • A DoE approach reduced the number of experiments by 40% while optimizing thiazolidinone derivative synthesis in a related study .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Core modifications : Synthesize analogs with variations in the tetrahydrobenzofuran (e.g., replacing oxygen with sulfur) or thiazole (e.g., substituting nitrogen for sulfur) .
  • Side-chain diversification : Introduce alkyl, aryl, or heteroaryl groups at the carboxamide nitrogen to assess steric/electronic effects .
  • Pharmacophore mapping : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. Data Analysis :

  • Apply multivariate regression to identify critical descriptors (e.g., Hammett constants for electronic effects) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.